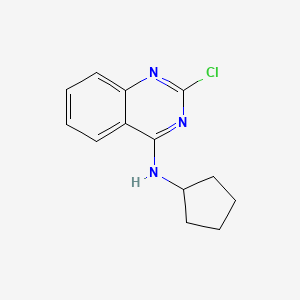![molecular formula C22H16F3N5O4S B2438196 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-68-5](/img/no-structure.png)
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16F3N5O4S and its molecular weight is 503.46. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Interaction Studies
Research on isomeric pyrazolo[3,4-d]pyrimidine-based molecules showcases the impact of substitutions on molecular dimerization and interaction patterns, which are crucial for understanding the chemical and physical properties of complex molecules (Avasthi et al., 2002). This knowledge is vital for designing molecules with desired properties for various applications, including drug design and materials science.
Synthesis and Mechanistic Investigations
Studies on the synthesis of labeled compounds for mechanistic investigations, as seen in the synthesis of [1-(15)N]-labeled pyrimidine dione oxides, highlight the importance of these compounds in understanding reaction mechanisms and potentially in tracing and studying biochemical pathways (Sako et al., 2000). This research is fundamental in drug development and chemical synthesis.
Crystal Structure Analysis
The analysis of crystal structures, such as the study of 7-amino-1,3-dimethylpyrimidine derivatives, helps in understanding the molecular geometry, intermolecular interactions, and stability of compounds. This information is essential for the development of new materials and pharmaceuticals (Zhou et al., 2007).
Novel Synthesis Methods
Research into novel multicomponent synthesis methods, such as the catalyzed synthesis of pyridine-pyrimidines, offers innovative approaches to chemical synthesis that can lead to more efficient and environmentally friendly production of complex molecules (Rahmani et al., 2018). This research has implications for pharmaceutical manufacturing and material science.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan to form the corresponding thioether. This thioether is then reacted with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid to form the pyrimido[4,5-d]pyrimidine ring system. The resulting compound is then subjected to cyclization with acetic anhydride to form the final product.", "Starting Materials": [ "4-nitrobenzaldehyde", "3-(trifluoromethyl)benzyl mercaptan", "2,4-diamino-6-methylpyrimidine-5-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)benzyl mercaptan in the presence of a base to form the corresponding thioether", "Reaction of the thioether with 2,4-diamino-6-methylpyrimidine-5-carboxylic acid in the presence of a coupling agent to form the pyrimido[4,5-d]pyrimidine ring system", "Cyclization of the resulting compound with acetic anhydride in the presence of a catalyst to form the final product" ] } | |
Número CAS |
847190-68-5 |
Nombre del producto |
1,3-dimethyl-7-(4-nitrophenyl)-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H16F3N5O4S |
Peso molecular |
503.46 |
Nombre IUPAC |
1,3-dimethyl-7-(4-nitrophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16F3N5O4S/c1-28-18-16(20(31)29(2)21(28)32)19(35-11-12-4-3-5-14(10-12)22(23,24)25)27-17(26-18)13-6-8-15(9-7-13)30(33)34/h3-10H,11H2,1-2H3 |
Clave InChI |
VFYUZANPHYVYAX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC(=CC=C4)C(F)(F)F)C(=O)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



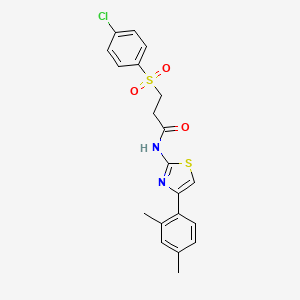
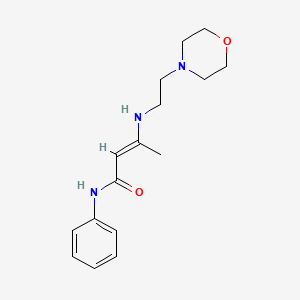
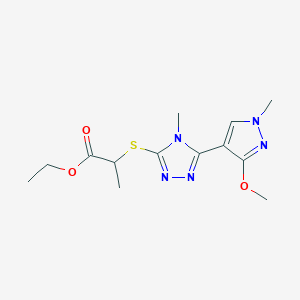
![2-Cyano-N-methyl-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2438117.png)
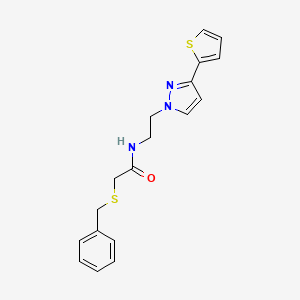
![N-(2,4-Dimethoxybenzyl)-2-oxo-N-(thiazol-2-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B2438120.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)

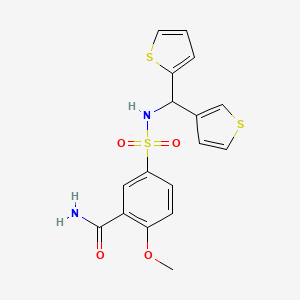

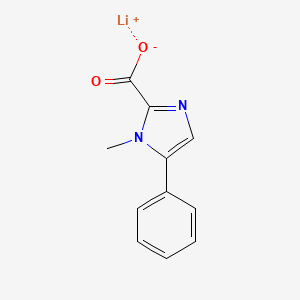
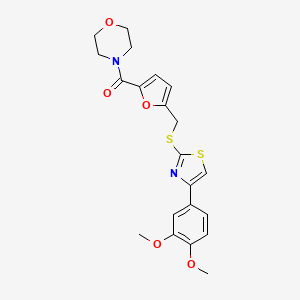
![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)
